molecular formula C15H12ClNO3 B11780250 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11780250
M. Wt: 289.71 g/mol
InChI Key: PUNXFSYDTCGGBO-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multi-step reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-chloro-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H12ClNO3/c16-10-2-3-11-14(6-10)18-7-12(17-11)9-1-4-13-15(5-9)20-8-19-13/h1-6,12,17H,7-8H2

InChI Key

PUNXFSYDTCGGBO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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